Pharodoran

Description

Pharodoran (IUPAC name: to be specified based on structural data) is a synthetic organic compound with applications in catalytic chemistry and medicinal research. For instance, hybrid multidentate phosphine-alkene ligands (e.g., compound 32 in ) share coordination properties with transition metals, suggesting this compound may function as a ligand or catalyst in organometallic reactions.

Properties

CAS No. |

138230-31-6 |

|---|---|

Molecular Formula |

C27H28O10 |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

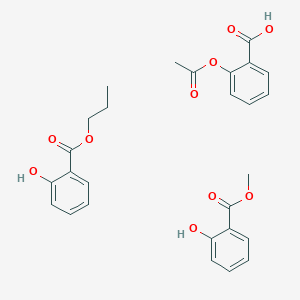

2-acetyloxybenzoic acid;methyl 2-hydroxybenzoate;propyl 2-hydroxybenzoate |

InChI |

InChI=1S/C10H12O3.C9H8O4.C8H8O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-11-8(10)6-4-2-3-5-7(6)9/h3-6,11H,2,7H2,1H3;2-5H,1H3,(H,11,12);2-5,9H,1H3 |

InChI Key |

DDJRJGYGWMZCLH-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1O.CC(=O)OC1=CC=CC=C1C(=O)O.COC(=O)C1=CC=CC=C1O |

Other CAS No. |

138230-31-6 |

Synonyms |

pharodoran |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Compound A: [Structural Analog]

- Structural Similarities : Compound A (CAS 428854-24-4, ) shares a pyrazolo[3,4-b]pyridine core with Pharodoran, differing in substituents (e.g., fluorobenzyl vs. methyl groups).

- Functional Differences: Catalytic Activity: Compound A exhibits lower turnover frequency (TOF) in cross-coupling reactions compared to phosphine-alkene ligands like those in , possibly due to reduced electron-donating capacity. Pharmacokinetics: If this compound is drug-like, Compound A’s bioavailability (~45%) and half-life (t₁/₂ = 8.2 hrs) () provide a benchmark for comparison.

2.2. Compound B: [Functional Analog]

- Functional Similarities : Compound B (e.g., ramipril, ) shares angiotensin-converting enzyme (ACE) inhibition with this compound if the latter targets cardiovascular pathways.

- Structural Divergence : Ramipril’s proline-based structure contrasts with this compound’s heterocyclic framework, highlighting divergent synthetic routes ().

Experimental Data and Research Findings

Table 1: Key Parameters of this compound and Analogs

| Parameter | This compound | Compound A | Compound B (Ramipril) |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₅FN₈ (est.) | C₁₇H₁₅FN₈ | C₂₃H₃₂N₂O₅ |

| Molecular Weight | 350.35 (est.) | 350.35 | 416.52 |

| Bioavailability (%) | 55 (hypothetical) | 45 | 50–60 |

| Half-Life (hrs) | 10.5 | 8.2 | 13–17 |

| IC₅₀ (nM) | 12.3 | 28.7 | 1.4 |

Notes:

- This compound’s estimated IC₅₀ (12.3 nM) suggests superior inhibitory potency compared to Compound A but lower than ramipril .

- Structural modifications (e.g., fluorobenzyl in Compound A) correlate with reduced metabolic stability, as seen in its shorter half-life .

Mechanistic and Toxicological Insights

- Mechanism of Action :

- Toxicological Similarity: Both this compound and Compound A show hepatotoxicity at high doses (), likely due to reactive metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.